molecular formula C31H18N2O3 B084259 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone CAS No. 14608-27-6

1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone

Cat. No.: B084259
CAS No.: 14608-27-6
M. Wt: 466.5 g/mol
InChI Key: GOIRGOFDFRJVMG-UHFFFAOYSA-N
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Description

1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone is a complex organic compound with the molecular formula C31H18N2O3. It is known for its unique structure, which includes both anthraquinone and benz(de)anthracene moieties.

Preparation Methods

The synthesis of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the compound, which allows it to insert between DNA base pairs. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone can be compared with other anthraquinone derivatives and benz(de)anthracene compounds. Similar compounds include:

    1-Aminoanthraquinone: Lacks the benz(de)anthracene moiety, resulting in different chemical and biological properties.

    Benz(de)anthracene-3,4-dione: Lacks the amino group, affecting its reactivity and applications.

Properties

CAS No.

14608-27-6

Molecular Formula

C31H18N2O3

Molecular Weight

466.5 g/mol

IUPAC Name

1-amino-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C31H18N2O3/c32-23-12-4-10-21-27(23)30(35)22-11-5-13-25(28(22)31(21)36)33-24-15-14-17-16-6-1-2-7-18(16)29(34)20-9-3-8-19(24)26(17)20/h1-15,33H,32H2

InChI Key

GOIRGOFDFRJVMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O

14608-27-6

Origin of Product

United States

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